![molecular formula C19H16N2O3 B5667556 2-[4-(1-pyrrolidinylcarbonyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5667556.png)
2-[4-(1-pyrrolidinylcarbonyl)phenyl]-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-[4-(1-pyrrolidinylcarbonyl)phenyl]-1H-isoindole-1,3(2H)-dione" falls under the class of organic compounds featuring complex structures. Such compounds often exhibit unique properties and have potential applications in various fields, excluding drug use and dosage.
Synthesis Analysis
The synthesis of related compounds involves the condensation of certain precursors. For instance, 1-(phenyl(phenylamino)methyl)pyrrolidine-2,5-dione, a related compound, is synthesized from the condensation of succinimide, benzaldehyde, and aniline (Vendan et al., 2010).
Molecular Structure Analysis
The molecular structure of such compounds often features aromatic rings attached to the nitrogen atom, influencing their physical and chemical properties. For instance, different aromatic rings like phenyl or thiophene have been attached to the nitrogen atom in isoDPP derivatives to study their impact on molecular structure (Gendron et al., 2014).
Chemical Reactions and Properties
These compounds can undergo various chemical reactions, including oxidation under mild conditions. For example, 4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione has been used as an oxidizing agent for certain derivatives (Zolfigol et al., 2006).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, can be influenced by various factors including temperature and solvent type. For example, the solubility of related compounds like 1-(2-bromo-phenyl)-pyrrole-2,5-dione in different solvents varies with temperature (Yanxun Li et al., 2019).
Chemical Properties Analysis
The chemical properties such as photoluminescence and electrochemical behavior of these compounds can be notably diverse. For example, polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units demonstrate strong fluorescence and different optical and electrochemical properties depending on their molecular structure (Zhang et al., 2008; Beyerlein & Tieke, 2000).
Propiedades
IUPAC Name |
2-[4-(pyrrolidine-1-carbonyl)phenyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c22-17(20-11-3-4-12-20)13-7-9-14(10-8-13)21-18(23)15-5-1-2-6-16(15)19(21)24/h1-2,5-10H,3-4,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONHIXJIDMOLMMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

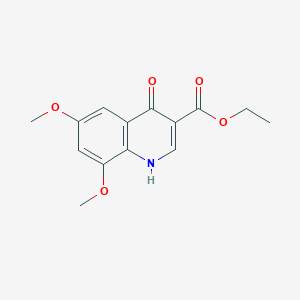
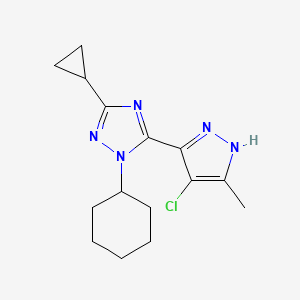

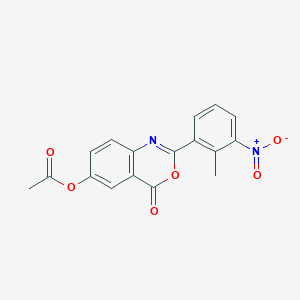
![9-[(5-amino-3-methyl-1H-pyrazol-1-yl)acetyl]-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5667520.png)
![(3-cyclopentylpropyl){[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine](/img/structure/B5667524.png)
![{(3R*,4R*)-1-[3-(4-methoxyphenyl)propanoyl]-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B5667528.png)
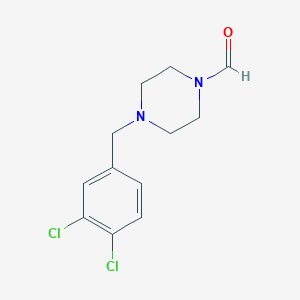
![4-[(benzyloxy)carbonyl]phenyl 2-thiophenecarboxylate](/img/structure/B5667537.png)
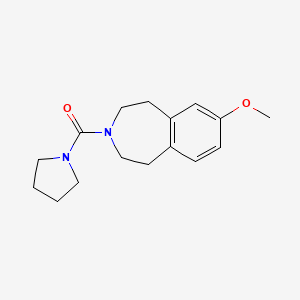
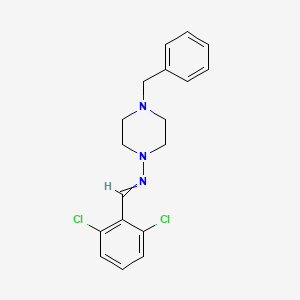
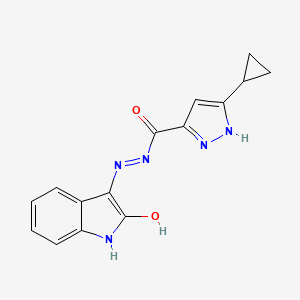
![methyl 3-[(dimethylamino)methyl]-4-hydroxy-2-methyl-6-quinolinecarboxylate](/img/structure/B5667584.png)
